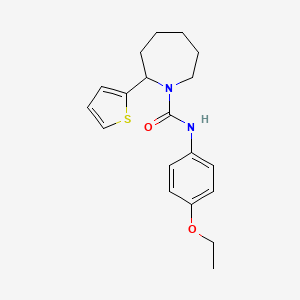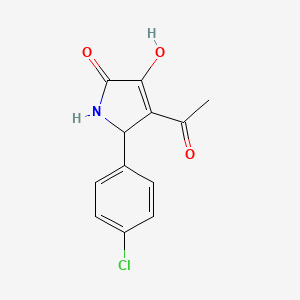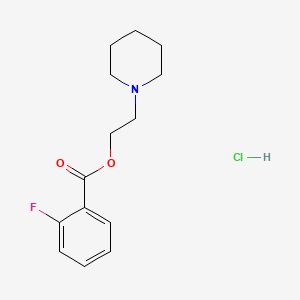![molecular formula C16H25NO B5013827 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B5013827.png)
1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-Dimethylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C16H25NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a butyl chain substituted with a 2,5-dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Preparation of 2,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,5-dimethylphenoxybutyl bromide: The 2,5-dimethylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 2,5-dimethylphenoxybutyl bromide.
Nucleophilic substitution: The 2,5-dimethylphenoxybutyl bromide is then reacted with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions: 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
1-[4-(2,4-Dimethylphenoxy)butyl]pyrrolidine: Similar structure but with a different substitution pattern on the phenoxy group.
1-[4-(2,6-Dimethylphenoxy)butyl]pyrrolidine: Another isomer with a different substitution pattern on the phenoxy group.
Uniqueness: 1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenoxy ring can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules and its overall stability.
特性
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-15(2)16(13-14)18-12-6-5-11-17-9-3-4-10-17/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQDGQQGZTDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B5013751.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1H-indazol-5-amine](/img/structure/B5013752.png)

![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)
![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)


![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)
![1-(1-hydroxyethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5013798.png)
![2-methyl-N-[3-(2-methylphenoxy)propyl]propan-2-amine](/img/structure/B5013805.png)

![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
